molecular formula C18H16N2O2 B4415709 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4415709
M. Wt: 292.3 g/mol
InChI Key: QWNOZBMTCYRWJK-UHFFFAOYSA-N
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Description

3-(2-Furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by a fused bicyclic system with a diazepine core, two benzene rings, and distinct substituents: a 2-furyl group at the 3-position and a methyl group at the 11-position. Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.3 g/mol and a CAS number VCID: VC9566631. The furyl group introduces aromatic heterocyclic properties, while the methyl substitution modulates steric and electronic effects, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

9-(furan-2-yl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-18-15(20-14-6-3-2-5-13(14)19-11)9-12(10-16(18)21)17-7-4-8-22-17/h2-8,12,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOZBMTCYRWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and functionalization steps. For instance, the reaction of o-phenylenediamine with 2-furaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst such as silica-supported fluoroboric acid and is carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of benzodiazepine derivatives by optimizing reaction conditions and minimizing by-products. The use of isocyanide reagents and one-pot condensation reactions are also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. The compound’s anxiolytic and sedative effects are attributed to this mechanism .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-(2-furyl), 11-methyl 292.3 Furan, methyl
3-(4-Fluorophenyl)-11-methyl analog 3-(4-fluorophenyl), 11-methyl - Fluorophenyl, methyl
10-Acetyl-11-(2-furyl) derivative 3-phenyl, 10-acetyl, 11-(2-furyl) 398.5 Acetyl, furan
3-(2-Thienyl)-11-(3-chlorophenyl) analog 3-(2-thienyl), 11-(3-chlorophenyl) - Thiophene, chlorophenyl
3-(4-Methoxyphenyl) derivative 3-(4-methoxyphenyl), 11-unsubstituted 284.37 Methoxyphenyl

Key Observations :

Furyl vs. Fluorophenyl derivatives exhibit improved blood-brain barrier penetration.

Key Observations :

Neuropharmacological Potential: The target compound’s furan moiety may confer unique binding to GABAₐ receptors, distinct from fluorophenyl or thienyl analogs. Fluorophenyl derivatives () show stronger evidence for GABAergic activity due to fluorine’s electronegativity and enhanced bioavailability.

Key Observations :

Synthetic Accessibility :

  • The target compound’s methyl and furyl groups simplify synthesis compared to nitro- or trifluoromethyl-containing analogs (), which require hazardous reagents.
  • Acetylated derivatives () demand additional purification steps due to steric effects.

Stability :

  • The furan ring may confer susceptibility to oxidative degradation compared to saturated or fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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